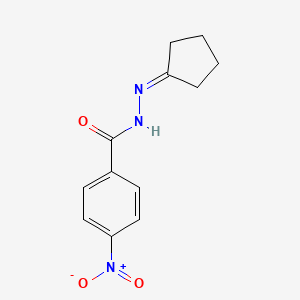![molecular formula C40H32N6O10 B14950765 (2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)](/img/structure/B14950765.png)
(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest for researchers.
準備方法
The synthesis of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include hydrazine, benzyl chloride, and nitrobenzene derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines under appropriate conditions.
Substitution: Various substituents on the benzene rings can be replaced through nucleophilic or electrophilic substitution reactions.
Condensation: The hydrazone groups can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s unique properties make it valuable in the production of specialized materials and chemicals.
作用機序
The mechanism of action of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzyl derivatives: Compounds with benzyl groups that exhibit similar reactivity.
Nitrobenzene derivatives: Compounds with nitro groups on benzene rings, which undergo similar chemical reactions.
Hydrazone derivatives: Compounds with hydrazone groups that participate in similar condensation reactions.
The uniqueness of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(3-METHYLBENZOYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 3-METHYLBENZOATE lies in its specific arrangement of these functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C40H32N6O10 |
|---|---|
分子量 |
756.7 g/mol |
IUPAC名 |
[4-[(E)-[[2-benzyl-3-[(2E)-2-[[4-(3-methylbenzoyl)oxy-3-nitrophenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C40H32N6O10/c1-25-8-6-12-30(18-25)39(49)55-35-16-14-28(21-33(35)45(51)52)23-41-43-37(47)32(20-27-10-4-3-5-11-27)38(48)44-42-24-29-15-17-36(34(22-29)46(53)54)56-40(50)31-13-7-9-26(2)19-31/h3-19,21-24,32H,20H2,1-2H3,(H,43,47)(H,44,48)/b41-23+,42-24+ |
InChIキー |
SJZVIUVWXLYAAZ-WAJJMWJGSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=CC(=C4)C)[N+](=O)[O-])CC5=CC=CC=C5)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(CC3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4)OC(=O)C5=CC=CC(=C5)C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B14950749.png)
![(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone](/img/structure/B14950755.png)
![2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)


![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
![N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B14950780.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14950786.png)
![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
